molecular formula C10H14N5O6PS B12072882 2'-Deoxy-6-thioguanosine-5'-monophosphate

2'-Deoxy-6-thioguanosine-5'-monophosphate

Cat. No.: B12072882
M. Wt: 363.29 g/mol
InChI Key: YIPMDIYPXBPBNC-UHFFFAOYSA-N
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Description

2’-Deoxy-6-thioguanosine-5’-monophosphate is a thiopurine derivative that plays a significant role in various biochemical and pharmacological processes. It is a modified nucleotide that incorporates a sulfur atom in place of an oxygen atom in the guanine base, making it a potent agent in therapeutic applications, particularly in the treatment of certain cancers and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-6-thioguanosine-5’-monophosphate typically involves the thiolation of 2’-deoxyguanosine. This process can be achieved through several steps, including the protection of the hydroxyl groups, thiolation of the guanine base, and subsequent deprotection . The reaction conditions often require the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide under controlled temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of 2’-Deoxy-6-thioguanosine-5’-monophosphate may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and cost-effectiveness, often employing continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-6-thioguanosine-5’-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2’-Deoxy-6-thioguanosine-5’-monophosphate is unique due to its specific incorporation into DNA and RNA, which directly affects genetic material and cellular processes. Its sulfur atom provides distinct chemical properties that enhance its therapeutic potential compared to other thiopurines .

Properties

Molecular Formula

C10H14N5O6PS

Molecular Weight

363.29 g/mol

IUPAC Name

[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23)

InChI Key

YIPMDIYPXBPBNC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O

Origin of Product

United States

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